molecular formula C8H4F3N3O B5653521 2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B5653521
M. Wt: 215.13 g/mol
InChI Key: STYMQMTVIQOGDQ-UHFFFAOYSA-N
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Description

The compound 2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a fluorinated triazine derivative, notable for its unique structural framework that incorporates a pyridine moiety alongside the triazin-4-one structure, potentially offering a variety of biological activities and chemical reactivity due to the presence of the trifluoromethyl group.

Synthesis Analysis

The synthesis of pyrido triazin-nucleus derivatives, including compounds similar to 2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, involves reactions of diaminopyridine derivatives with oxalyl chloride in DMF, utilizing pyridine as a base. This method demonstrates an efficient route to such structures, suggesting a potential pathway for synthesizing the compound (Tahmasby et al., 2021). Additionally, reactions with 3-amino-5-trifluoromethyl-1,2,4-triazole have been utilized for the synthesis of related fluorinated poly-substituted triazolo and triazine derivatives (Zohdi, 1997).

Molecular Structure Analysis

Intricate details about the molecular structure of similar compounds have been elucidated through various methods, including X-ray diffraction, demonstrating nonplanar structures and highlighting the influence of the trifluoromethyl group on the molecular geometry. These studies underline the complexity and specificity of molecular interactions within such compounds, likely applicable to 2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (Hwang et al., 2006).

Chemical Reactions and Properties

The reactivity of similar triazine derivatives includes cycloadditions, providing access to new pyridine compounds with excellent regioselectivity. Such reactions permit further transformations, indicative of the versatile reactivity of the triazine core when modified with electron-withdrawing groups like the trifluoromethyl group (Evariste et al., 1993).

Scientific Research Applications

Synthesis and Medicinal Chemistry Building Blocks

A novel approach for synthesizing 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones has been described, involving a one-pot synthesis process. This method is designed to create a library of pyridotriazines, which are valuable as building blocks in medicinal chemistry (Dagdag, 2022).

Broad Applicability in Organic Chemistry

The synthesis of pyridyl-substituted 1,3,5-triazines via a one-step cyclocondensation process demonstrates the broad applicability of 4H-pyrido[1,3]oxazin-4-ones. This method is effective for various fields, including organic synthesis and medicinal applications (Le Falher et al., 2014).

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction has been effectively used to synthesize 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones. This methodology offers potential in the medicinal chemistry of this class of compounds (Dagdag et al., 2021).

Green Chemistry Approach

A base-promoted dearomative annulation between N-2-pyridylamidine and CO2 has been developed, providing a green and sustainable pathway to access pyrido[1,2-a]-1,3,5-triazin-4-ones. This method is notable for its eco-friendly approach, using CO2 as a carbonyl source and releasing only water as a byproduct (Xia et al., 2017).

Red Fluorescent Organic Compounds

Pyrido[1,2-b][1,2,4]triazines have been synthesized and shown to exhibit significant red light emission, marking their potential use in organic electronic materials (Darehkordi et al., 2018).

properties

IUPAC Name

2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)6-12-5-3-1-2-4-14(5)7(15)13-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYMQMTVIQOGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Reactant of Route 6
2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

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